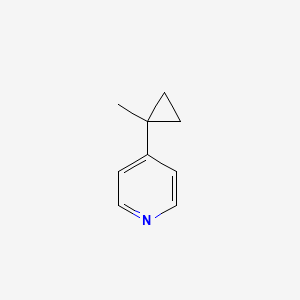

4-(1-Methylcyclopropyl)-pyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Heterocyclic Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realm of heterocyclic compounds, holding a prominent position in both organic synthesis and medicinal chemistry. bohrium.commdpi.com The pyridine ring, a π-deficient aromatic system containing one nitrogen atom, possesses unique electronic properties. mdpi.com The nitrogen atom's lone pair of electrons imparts basic and nucleophilic characteristics, while also enabling hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov

The versatility of the pyridine core allows for extensive functionalization, leading to a vast chemical space of derivatives with diverse applications. nih.gov Historically, synthetic methods like the Hantzsch and Kröhnke syntheses have provided access to a wide array of substituted pyridines. wikipedia.org Modern organic synthesis has expanded this toolbox with more efficient and greener methodologies, including multicomponent reactions (MCRs) and metal-catalyzed cross-coupling reactions, which allow for the direct and controlled introduction of various substituents. bohrium.comorganic-chemistry.orgorganic-chemistry.org These advancements have made pyridine derivatives readily accessible building blocks for creating complex molecules, including pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.org In medicinal chemistry, the pyridine motif is a well-established pharmacophore found in numerous FDA-approved drugs for treating a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases. nih.gov

Chemical Characteristics and Research Significance of Cyclopropyl (B3062369) Groups in Organic Molecules

The cyclopropyl group, the smallest carbocyclic ring, is a unique structural motif that imparts distinct electronic and conformational properties to organic molecules. fiveable.me Its three carbon atoms are coplanar, resulting in significant angle strain with bond angles of approximately 60°, a stark deviation from the ideal tetrahedral angle of 109.5°. fiveable.me This inherent strain energy makes the cyclopropane (B1198618) ring more reactive than larger cycloalkanes, susceptible to ring-opening reactions. fiveable.me

Electronically, the C-C bonds of a cyclopropyl ring have enhanced π-character, allowing them to conjugate with adjacent p-orbitals or π-systems. acs.orgunl.pt This property enables the cyclopropyl group to act as an electron-donating group when attached to an aromatic ring. unl.pt In medicinal chemistry, the incorporation of a cyclopropyl group is a widely used strategy for several reasons:

Enhanced Potency and Receptor Binding : The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into its bioactive conformation, leading to a more favorable entropic contribution to receptor binding. acs.orgiris-biotech.de

Metabolic Stability : It can serve as a metabolically stable isostere for other groups, such as isopropyl or vinyl groups, by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.descientificupdate.com

Modulation of Physicochemical Properties : The cyclopropyl moiety can influence a molecule's lipophilicity, pKa, and permeability, helping to overcome roadblocks in drug discovery like poor absorption or high plasma clearance. acs.orgiris-biotech.de

Over the last decade, numerous small-molecule drugs approved by the FDA contain a cyclopropyl group, underscoring its proven value in drug design and development. scientificupdate.com

Research Landscape of Substituted Pyridines bearing Cyclopropyl Moieties

The strategic combination of pyridine and cyclopropyl moieties has emerged as a promising area of research, particularly in the synthesis of novel bioactive compounds. The fusion of these two structural units can produce molecules with enhanced biological activity and improved pharmacokinetic profiles. Researchers have developed various synthetic strategies to access these valuable compounds.

One approach involves the late-stage functionalization of pre-formed pyridine rings. For instance, methods for synthesizing substituted pyridines from the remodeling of other heterocyclic skeletons have been shown to be compatible with cyclopropyl-containing building blocks. researchgate.net Multicomponent reactions have also been utilized to construct highly substituted pyridines, with some protocols demonstrating the successful incorporation of primary amines bearing cyclopropyl groups. rsc.org

More direct methods include the synthesis of pyridines from cyclopropyl-containing precursors. A notable example is the metal-free synthesis of pyridines through the formal insertion of alkynes into the cyclopropyl moiety of cyclopropylamides, enabled by photocatalysis. thieme-connect.com This method showcases a novel 6-endo radical cyclization. Furthermore, cycloaddition reactions involving cyclopropyl pyridines have been explored to create more complex bicyclic structures, highlighting the reactivity of the cyclopropyl group when attached to a pyridine ring. researchgate.net The synthesis of complex, biologically active molecules often features the incorporation of cyclopropyl-pyridine fragments, as seen in various patented chemical entities. ontosight.aiwipo.int

The Specific Case of 4-(1-Methylcyclopropyl)-pyridine: A Focus on its Unique Structural Features for Chemical Research

This compound is a specific example that embodies the chemical principles discussed. The direct attachment of the 1-methylcyclopropyl group to the 4-position of the pyridine ring creates a molecule with distinct structural and electronic characteristics poised for further investigation in chemical research.

The key structural features of this compound include:

A Quaternary Carbon Center : The cyclopropyl group is attached to the pyridine ring via a quaternary carbon atom, which can confer steric hindrance and influence the molecule's conformational preferences.

Electronic Interaction : The electron-donating character of the cyclopropyl group can modulate the electron density of the pyridine ring, potentially influencing its reactivity and interaction with biological targets. unl.pt

Synthetic Handle : The pyridine nitrogen provides a site for quaternization, N-oxide formation, or coordination to metal centers, offering a handle for further synthetic transformations or for directing biological interactions. mdpi.com

While dedicated research literature solely on this compound is not extensive, its utility can be inferred from the use of its synthetic precursors and related structures. For example, the corresponding boronic ester, 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane , is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, providing a direct method to install the 4-(1-methylcyclopropyl)phenyl group onto various scaffolds. This highlights a feasible synthetic route to the title compound and its derivatives. The presence of the 1-methylcyclopropyl moiety attached to heterocyclic systems is also noted in complex molecules designed for therapeutic applications, suggesting its value as a structural component in drug discovery. wipo.intnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 865075-06-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol | sigmaaldrich.com |

The unique combination of a sterically defined, electron-rich cyclopropyl group and a versatile pyridine core makes this compound a compound of interest for applications in medicinal chemistry, materials science, and as a building block in advanced organic synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane |

| Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylcyclopropyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-9(4-5-9)8-2-6-10-7-3-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPARFIHWNWMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 4 1 Methylcyclopropyl Pyridine

Reactions of the Pyridine (B92270) Ring System in 4-(1-Methylcyclopropyl)-pyridine

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its susceptibility to various transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions. The 4-alkyl substituent, in this case, the 1-methylcyclopropyl group, further modulates this reactivity.

Electrophilic Aromatic Substitution (EAS) Reactions on Pyridines and their Modulated Regioselectivity

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally a challenging transformation. The electronegative nitrogen atom deactivates the ring towards electrophilic attack and, under the acidic conditions often required for EAS, the nitrogen is protonated, further increasing the ring's deactivation. wikipedia.orgyoutube.com Consequently, direct electrophilic substitution on pyridine, if it occurs, is slow and typically directs the incoming electrophile to the C-3 position. youtube.com

The presence of an alkyl group at the 4-position, such as the 1-methylcyclopropyl group, introduces an electron-donating inductive effect. Activating groups generally stabilize the cationic intermediate formed during electrophilic attack, thereby increasing the reaction rate. wikipedia.org However, even with this activation, the inherent deactivating nature of the pyridine nitrogen often dominates.

To enhance the reactivity of the pyridine ring towards EAS, one common strategy is the formation of the corresponding pyridine N-oxide. rsc.org The N-oxide group is strongly activating and directs electrophiles to the C-4 (para) and C-2 (ortho) positions. In the case of this compound N-oxide, electrophilic attack would be directed to the C-2 and C-6 positions. Subsequent deoxygenation of the N-oxide can then yield the C-2 or C-6 substituted pyridine. youtube.com

Computational studies on the nitration of pyridine derivatives have shown that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of the pyridine, which is highly deactivated towards nitration. rsc.org For pyridine-N-oxide, the kinetic product of nitration is the ortho-nitro compound, but with explicit solvation of the oxygen atom, the para product becomes favored. rsc.org

| Reaction Type | Reagents | Expected Major Product Position(s) | Notes |

| Direct EAS | e.g., HNO₃/H₂SO₄ | 3- and 5- positions | Reaction is very slow and requires harsh conditions. |

| EAS on N-oxide | e.g., HNO₃/H₂SO₄ | 2- and 6- positions | N-oxide formation activates the ring for electrophilic attack. |

Nucleophilic Aromatic Substitution (NAS) Reactions and Directed Functionalization

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions. gcwgandhinagar.com This reactivity is enhanced by the presence of a good leaving group at these positions. In this compound, the substituent at the C-4 position is not a typical leaving group. Therefore, NAS reactions would primarily occur if a leaving group, such as a halogen, is present at the C-2 or C-6 positions.

The Zincke reaction is a classic example of NAS on pyridinium (B92312) salts. N-arylated pyridinium salts, formed by the reaction of pyridine with an electron-deficient aryl halide like 2,4-dinitrochlorobenzene, are highly electrophilic at the C-2 position and react with amine nucleophiles. uiowa.edu

While direct displacement of the 1-methylcyclopropyl group is unlikely, its presence can influence the functionalization of other parts of the molecule. For instance, the picolylic C-H bonds of 4-alkylpyridines are acidic and can be deprotonated to form nucleophilic intermediates. nih.gov These intermediates can then react with various electrophiles. A plausible mechanism involves the initial N-acylation or N-sulfonylation of the pyridine, which activates the picolylic position towards deprotonation by a base like triethylamine, forming an alkylidene dihydropyridine (B1217469) intermediate. acs.orgnih.gov This intermediate can then react with electrophiles.

| Reaction | Reagents | Intermediate | Application |

| C-Sulfonylation | Aryl sulfonyl chlorides, Et₃N, DMAP | N-sulfonyl 4-alkylidene dihydropyridine | Synthesis of aryl picolyl sulfones. acs.orgnih.gov |

| Methenylation | Ethyl chloroformate, Et₃N, Eschenmoser's salt | Alkylidene dihydropyridine | Synthesis of conjugated 1,1-disubstituted alkenyl pyridines. nsf.govresearchgate.net |

| Allylation | [(η³-allyl)PdCl]₂, PPh₃, KOtBu (on N-allyl salt) | Alkylidene dihydropyridine | Introduction of allyl groups at the picolylic position. nih.gov |

Oxidation Reactions of the Pyridine Nitrogen in Substituted Pyridines

The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, typically leading to the formation of a pyridine N-oxide. This transformation is commonly achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The formation of the N-oxide is a crucial step in many synthetic routes as it alters the electronic properties of the pyridine ring, making it more amenable to certain reactions, particularly electrophilic aromatic substitution at the 2- and 4-positions. youtube.comrsc.org

Furthermore, the oxidation of 4-alkylpyridines can also occur at the alkyl substituent, particularly at the benzylic-like picolylic position. For instance, a novel synthetic route to 4-acylpyridines involves the ambient oxidation of alkylidene dihydropyridine intermediates, which are formed from the corresponding 4-alkylpyridines. yorku.ca However, the oxidation of picolyl sulfides can be complicated by the undesired formation of pyridine-N-oxides. acs.org Given the presence of the reactive cyclopropyl (B3062369) group, oxidation reactions must be approached with care to avoid unintended ring-opening of the cyclopropane (B1198618).

Reduction Reactions of the Pyridine Ring System

The pyridine ring can be reduced to either a tetrahydropyridine (B1245486) or a fully saturated piperidine. The choice of reducing agent and reaction conditions determines the extent of reduction. Catalytic hydrogenation using heterogeneous catalysts like platinum oxide (PtO₂), Raney nickel, or rhodium on carbon (Rh/C) is commonly employed for the complete reduction to piperidines, although this often requires high pressures and temperatures.

More selective reductions can be achieved. For example, the reduction of pyridinium salts can lead to 1,2,3,6-tetrahydropyridines. yorku.ca A mild and selective reduction of N-substituted pyridines to 1,4- and 1,2-dihydropyridines can also be accomplished using amine boranes.

Reactions Involving the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl group attached to the pyridine ring is a source of significant chemical reactivity due to its inherent ring strain, which is estimated to be around 27.5 kcal/mol. This strain can be released through various ring-opening reactions.

Strain-Release Reactions of Cyclopropanes

Aryl-substituted cyclopropanes can undergo ring-opening reactions, driven by the release of ring strain. nih.gov These reactions can be initiated through various means, including Brønsted acid catalysis, transition metal catalysis, or photoredox catalysis, leading to a variety of functionalized products. rsc.orgbohrium.com

For instance, the Brønsted acid-catalyzed arylative ring-opening of mono-substituted cyclopropanes in hexafluoroisopropanol (HFIP) can proceed through a carbocation intermediate when the cyclopropane bears an aryl group. rsc.org In the context of this compound, protonation of the pyridine nitrogen would likely precede and facilitate the ring-opening of the cyclopropyl group.

Oxidative radical ring-opening/cyclization of cyclopropane derivatives is another important transformation. nih.gov For example, methylenecyclopropanes can undergo oxidative annulation with 1,3-dicarbonyl compounds catalyzed by manganese(III). This can lead to either [3+2] annulation products where the cyclopropyl ring is retained or six-membered cyclic compounds via a ring-opening and cyclization process. nih.gov The presence of an aromatic group on the cyclopropane is often crucial for these reactions to proceed.

| Reaction Type | Catalyst/Conditions | Potential Outcome for this compound |

| Brønsted Acid-Catalyzed Ring-Opening | e.g., HFIP | Formation of a homoallylic carbocation, which can be trapped by nucleophiles. |

| Oxidative Radical Ring-Opening | e.g., Mn(III) catalysis | Formation of ring-opened and potentially cyclized products. |

| Photoredox-Catalyzed Ring-Opening | Visible light, photocatalyst | Generation of a radical intermediate leading to various functionalized products. |

Metal-Catalyzed Ring-Opening Reactions (Retro-cyclopropanation)

Transition metals can facilitate the cleavage of the C-C bonds within the cyclopropane ring through a process known as retro-cyclopropanation. okayama-u.ac.jp This reaction is driven by the release of ring strain, which is approximately 27 kcal/mol for a simple cyclopropane. okayama-u.ac.jp In the context of this compound, the pyridine moiety plays a crucial role in directing and activating this transformation.

A notable example is the molybdenum-catalyzed directed retro-cyclopropanation/intramolecular cyclization sequence. okayama-u.ac.jp In this process, the pyridyl group coordinates to the molybdenum catalyst, which then selectively cleaves the proximal C-C bond of the cyclopropane ring to form a metallacyclobutane intermediate. okayama-u.ac.jp Subsequent C-C bond cleavage releases ethylene (B1197577), generating a molybdenum carbene species that undergoes intramolecular cyclization to form pyridoisoindole derivatives. okayama-u.ac.jp This strategy uniquely utilizes the cyclopropane as a C1 carbene unit. okayama-u.ac.jp

Rhodium(I) catalysts have also been employed in retro-cyclopropanation reactions, although these are often limited to more highly strained cyclopropanes like alkylidenecyclopropanes. okayama-u.ac.jp

Acid-Catalyzed Ring Opening Pathways

The cyclopropane ring in derivatives of this compound can also be opened under acidic conditions. The mechanism of this ring-opening can be complex, often described as a hybrid between an SN1 and SN2 pathway. stackexchange.comlibretexts.org

The reaction is initiated by the protonation of a substituent on the cyclopropane ring or, in the case of related epoxide systems, the epoxide oxygen. stackexchange.comechemi.com This protonation creates a good leaving group and facilitates the breaking of a carbon-carbon or carbon-oxygen bond. stackexchange.comlibretexts.org A partial positive charge begins to build on the more substituted carbon atom of the cyclopropane ring, which is then attacked by a nucleophile before a full carbocation can form. stackexchange.comlibretexts.org

For instance, the acid-catalyzed isomerization of 1-(1'-cycloalkenyl)cyclopropyl sulfonates proceeds readily due to the stabilizing effect of the 1'-alkyl substituent on the developing positive charge. researchgate.net The regioselectivity of the nucleophilic attack is influenced by which carbon atom can better stabilize this partial positive charge. stackexchange.com

Cyclopropane as a C1 Synthetic Unit in Chemical Transformations

A significant aspect of the reactivity of this compound and related compounds is the ability of the cyclopropane ring to function as a C1 synthetic unit. okayama-u.ac.jp This is in contrast to the more common use of cyclopropanes as C3 synthons. okayama-u.ac.jp

The molybdenum-catalyzed reaction mentioned earlier is a prime example of this, where the cyclopropane releases ethylene and the remaining methylene (B1212753) group is incorporated into the final product. okayama-u.ac.jp This transformation highlights the potential for developing novel synthetic strategies based on C1 cyclopropane chemistry. okayama-u.ac.jp Similarly, nickel-catalyzed reactions of methylenecyclopropanes have demonstrated their use as one-carbon building blocks, serving as alternatives to carbon monoxide or isocyanides. rsc.org

Stereochemical Outcomes of Cyclopropyl Transformations

The stereochemistry of reactions involving the cyclopropyl group is a critical consideration. The rigidity of the three-membered ring allows for the synthesis of molecules with well-defined orientations of functional groups. marquette.edu

In metal-catalyzed cross-coupling reactions involving enantioenriched secondary alkylboron reagents, the stereochemical outcome (retention or inversion) at the carbon center is highly dependent on the ligand used. nih.gov For example, with PtBu3 as a ligand for a palladium catalyst, transmetallation proceeds primarily with inversion of stereochemistry. nih.gov This demonstrates that the stereochemical pathway can be predictably manipulated.

During electrophilic addition to a cyclopropane ring, the attack can occur with inversion of configuration at the site of electrophilic attack. canterbury.ac.nz The stereoselectivity of these reactions is influenced by factors such as HOMO-LUMO interactions and orbital distributions. canterbury.ac.nz

Interplay between Pyridine Ring and Cyclopropyl Substituent Reactivity in this compound

The chemical behavior of this compound is not simply the sum of its parts; the pyridine ring and the cyclopropyl substituent exert significant influence on each other's reactivity through electronic and steric effects.

Electronic Effects and Inductive Properties of the Substituents

The pyridine ring is an electron-withdrawing group, which influences the electronic properties of the attached cyclopropyl ring. This electronic pull can affect the stability of intermediates formed during reactions. rsc.org For instance, in the context of pyridinophane ligands complexed with palladium, the electronic properties of the resulting complexes are significantly affected by the substituents on the ligand. rsc.org

Conversely, the cyclopropyl group can exhibit sigma-aromaticity, which can influence the reactivity of the pyridine ring. academicjournals.org The interplay of these electronic effects can be subtle. For example, in a study of chlorodiazines and chloropyridines, the selection of the appropriate lowest unoccupied molecular orbital (LUMO or LUMO+1) was crucial for correlating with observed nucleophilic substitution reactivity. wuxiapptec.com

Steric Hindrance and Conformational Effects

Steric hindrance between the 1-methyl group of the cyclopropyl substituent and the pyridine ring can influence the conformation of the molecule and the accessibility of reactive sites. smolecule.com The unique steric properties imparted by the 1-methylcyclopropyl group can affect how the molecule interacts with catalysts and other reagents. smolecule.com

In studies of pyridinophane-ligated palladium complexes, the steric properties of the N-substituents on the ligand were found to have a more pronounced effect on the electronic properties of the Pd(III) complexes than the electronic tuning of the pyridyl groups themselves. rsc.org This highlights the significant role that steric factors can play in dictating the reactivity of such systems.

Cascade and Tandem Reactions Involving Both Moieties

The unique structure of this compound, featuring both a nucleophilic pyridine ring and a strained cyclopropyl group, presents intriguing possibilities for cascade and tandem reactions where both functionalities participate in a concerted or sequential manner. Such reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials in a single operation, are of significant interest in synthetic chemistry. However, a review of the current scientific literature reveals a notable absence of specifically documented cascade or tandem reactions that explicitly involve the simultaneous or sequential transformation of both the pyridine and the 1-methylcyclopropyl moieties of this compound.

While research has extensively covered the independent reactivity of pyridines and cyclopropanes, the synergistic reactivity of these two groups within the same molecule in a cascade process remains an underexplored area of chemical space. Theoretical possibilities for such reactions can be envisioned, but they are not yet supported by published experimental data for this specific compound.

For instance, one could hypothesize a sequence initiated by the activation of the pyridine ring. The formation of a pyridinium salt by N-alkylation would increase the electrophilicity of the pyridine ring, potentially setting the stage for an intramolecular reaction involving the cyclopropyl group. Research on pyridinium ylides has shown their utility in a variety of cascade reactions, including Michael additions and cycloadditions. tandfonline.comresearchgate.netorganic-chemistry.org In a hypothetical scenario, a pyridinium ylide formed from this compound could potentially undergo a rearrangement or cyclization that also engages the cyclopropyl ring.

Conversely, reactions could be initiated at the cyclopropyl group. The ring-opening of cyclopropanes, which can be triggered by radicals, acids, or transition metals, generates reactive intermediates. lnu.edu.cnbeilstein-journals.org A ring-opened intermediate derived from this compound might then be trapped intramolecularly by the pyridine nitrogen, leading to the formation of a new heterocyclic system. For example, a radical-initiated ring-opening of the cyclopropane could lead to an intermediate that cyclizes onto the pyridine ring. beilstein-journals.org

Despite these plausible theoretical pathways, the lack of concrete examples in the literature for this compound itself means that a detailed discussion of established cascade and tandem reactions involving both moieties is not possible at this time. The field remains open for future investigation to explore and develop such transformations.

Advanced Spectroscopic and Computational Analysis of 4 1 Methylcyclopropyl Pyridine

Spectroscopic Characterization Methodologies for Structural Elucidation

The precise structure of 4-(1-Methylcyclopropyl)-pyridine is determined through various sophisticated spectroscopic methods. These techniques provide complementary information, which, when combined, offers a complete picture of the molecule's three-dimensional structure and electronic environment.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring and the methylcyclopropyl substituent. The aromatic region of the spectrum is characterized by two sets of signals corresponding to the pyridine protons. Due to the C4-substitution, the pyridine ring exhibits symmetry. The protons at positions 2 and 6 (H-2, H-6) are chemically equivalent, as are the protons at positions 3 and 5 (H-3, H-5). The protons adjacent to the electronegative nitrogen atom (H-2, H-6) are expected to resonate at a lower field (higher ppm value) compared to the H-3 and H-5 protons. Both signals would appear as doublets due to coupling with their adjacent protons. libretexts.org

The aliphatic region contains signals for the methylcyclopropyl group. The methyl (CH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with. The four methylene (B1212753) (CH₂) protons of the cyclopropyl (B3062369) ring are diastereotopic and are expected to appear as two distinct multiplets in the high-field region of the spectrum (typically below 1.0 ppm), a characteristic feature of strained ring systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 (Pyridine) | ~8.50 | Doublet (d) | 2H |

| H-3, H-5 (Pyridine) | ~7.20 | Doublet (d) | 2H |

| -CH₃ (Methyl) | ~1.40 | Singlet (s) | 3H |

| -CH₂- (Cyclopropyl) | ~0.80 | Multiplet (m) | 2H |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ksu.edu.sa For this compound, a total of seven distinct carbon signals are anticipated, corresponding to the seven unique carbon environments.

The spectrum would show three signals in the aromatic region for the pyridine ring carbons. The carbon atom attached to the nitrogen (C-2, C-6) and the carbons at the 3- and 5-positions (C-3, C-5) are each chemically equivalent. The substituted C-4 carbon, being a quaternary carbon, will also appear in this region, typically at a lower field. ucl.ac.uk

In the aliphatic region, three signals are expected. A key signal is that of the quaternary carbon of the cyclopropyl ring (C-1'), which is directly bonded to the pyridine ring and the methyl group. The two equivalent methylene carbons of the cyclopropyl ring (C-2', C-3') will produce a single signal at a very high field. The methyl carbon (CH₃) will also appear in the aliphatic region. ceitec.cz

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-4 (Pyridine) | ~158 | Quaternary (C) |

| C-2, C-6 (Pyridine) | ~150 | Methine (CH) |

| C-3, C-5 (Pyridine) | ~123 | Methine (CH) |

| C-1' (Cyclopropyl) | ~25 | Quaternary (C) |

| -CH₃ (Methyl) | ~22 | Methyl (CH₃) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. emerypharma.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their adjacency on the pyridine ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For example, the doublet at ~8.50 ppm in the ¹H spectrum would correlate with the carbon signal at ~150 ppm in the ¹³C spectrum, assigning them to H-2/H-6 and C-2/C-6, respectively. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying connectivity across quaternary carbons. It shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methyl protons (~1.40 ppm) to the quaternary cyclopropyl carbon (C-1') and the pyridine C-4 carbon.

Correlations from the cyclopropyl methylene protons to the pyridine C-4 carbon and the quaternary cyclopropyl carbon (C-1').

Correlations from the H-3/H-5 pyridine protons to the C-4 carbon and the C-2/C-6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the methyl protons and the H-3/H-5 protons of the pyridine ring, confirming their spatial proximity.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. The presence of the aromatic pyridine ring is confirmed by C-H stretching vibrations typically found just above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. pw.edu.pl The aliphatic C-H bonds of the methyl and cyclopropyl groups would show stretching absorptions just below 3000 cm⁻¹. The cyclopropyl group itself may also exhibit specific C-H stretching bands at slightly higher wavenumbers (around 3100-3050 cm⁻¹) and characteristic ring "breathing" or deformation bands. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl, Cyclopropyl) |

| ~1600 | C=C / C=N Stretch | Pyridine Ring |

| ~1560 | C=C / C=N Stretch | Pyridine Ring |

| ~1480 | C=C / C=N Stretch | Pyridine Ring |

| ~1440 | C-H Bend | Methyl / Methylene |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy

Raman Spectroscopy for Characteristic Vibrational Modes

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint based on its structural composition. For this compound, the spectrum is characterized by vibrations originating from the pyridine ring and the 1-methylcyclopropyl substituent. The interaction between these two moieties influences the position and intensity of the Raman bands.

The pyridine ring vibrations are particularly informative. Key modes include the ring breathing vibrations, which are sensitive to substitution at the 4-position. researchgate.netup.ac.za In 4-substituted pyridines, the symmetric ring breathing mode (ν₁) and the trigonal ring breathing mode (ν₁₂) are prominent. researchgate.netresearchgate.net The C-H in-plane bending and ring stretching vibrations are also characteristic. horiba.com The presence of the 1-methylcyclopropyl group, which can engage in electronic communication with the ring, is expected to modulate the frequencies of these modes compared to unsubstituted pyridine.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Pyridine Ring Breathing (ν₁) | ~1000 - 1030 | Symmetric stretching and contraction of the pyridine ring. Sensitive to 4-substitution. |

| Pyridine Trigonal Ring Breathing (ν₁₂) | ~1060 - 1080 | A different ring breathing mode, also influenced by the substituent. |

| Cyclopropyl Ring Deformation | ~850 - 900 | "Breathing" mode of the three-membered ring. |

| C-C Ring Stretching | ~1600 - 1620 | Stretching vibrations of the carbon-carbon bonds within the pyridine ring. |

| C-H In-plane Bending | ~1200 - 1250 | In-plane bending of the C-H bonds on the pyridine ring. |

| Methyl C-H Bending | ~1380 & ~1460 | Symmetric and asymmetric bending vibrations of the methyl group. |

| Methyl C-H Stretching | ~2870 & ~2960 | Symmetric and asymmetric stretching vibrations of the methyl group. |

Note: The values are estimations based on data for related compounds like 4-substituted pyridines and cyclopropyl arenes.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with the chemical formula C₉H₁₁N, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). This calculated value serves as a reference for experimental HRMS measurements, confirming the compound's molecular formula. amanote.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Theoretical Exact Mass | 133.08915 u |

Fragmentation Pattern Analysis for Structural Insights

In electron impact mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The analysis of these fragments provides valuable structural information. chemrxiv.orglibretexts.org For this compound, the fragmentation is expected to be influenced by the stability of the aromatic pyridine ring and the strained nature of the cyclopropyl group.

Key fragmentation pathways likely include:

Loss of a methyl group: Cleavage of the C-C bond to lose a methyl radical (•CH₃), resulting in a stable [M-15]⁺ ion. This is often a favorable fragmentation for molecules containing a methyl group attached to a quaternary carbon.

Cleavage of the cyclopropyl ring: The strained three-membered ring can open or fragment, leading to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or propene (C₃H₆). Fragmentation of cyclopropane (B1198618) itself often shows a strong molecular ion peak and a prominent peak for the allyl cation ([C₃H₃]⁺, m/z 39) after hydrogen loss. msu.edudocbrown.info

Pyridine ring fragmentation: While the aromatic ring is relatively stable, it can lose fragments like HCN (27 u), a characteristic fragmentation for pyridines. cdnsciencepub.com

Formation of a tropylium-like ion: Rearrangement followed by fragmentation is common in alkyl-substituted aromatic compounds, which can lead to the formation of a stable tropylium (B1234903) ion or a substituted equivalent. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 133 | [C₉H₁₁N]⁺• | C₉H₁₁N | Molecular Ion (M⁺•) |

| 118 | [M - CH₃]⁺ | C₈H₈N | Loss of a methyl radical from the cyclopropyl group. |

| 106 | [M - HCN]⁺• | C₈H₁₀ | Loss of hydrogen cyanide from the pyridine ring. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Formation of a tropylium-like ion through rearrangement. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, indicating significant rearrangement. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ccsenet.org The spectrum is determined by the molecule's chromophores—groups of atoms that absorb light. In this compound, the primary chromophore is the pyridine ring.

The UV-Vis spectrum of pyridine typically exhibits two main absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com

π→π transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine, these transitions occur at shorter wavelengths.

n→π transitions:* These are lower-intensity absorptions involving the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. These occur at longer wavelengths. ccsenet.org

The cyclopropyl group at the 4-position can act as an auxochrome. Its unique electronic properties, stemming from the "bent" bonds of the strained ring, allow it to participate in conjugation with the adjacent π-system of the pyridine ring. This conjugation affects the energy levels of the molecular orbitals. clockss.org Consequently, a bathochromic shift (shift to longer wavelengths) of the π→π* absorption band is expected compared to unsubstituted pyridine, indicating a smaller energy gap between the HOMO and LUMO. researchgate.net The precise position and intensity of the absorption maxima provide insights into the extent of this electronic interaction.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Approximate Wavelength (λmax) | Description |

|---|---|---|

| π→π* | ~250-270 nm | High-intensity transition within the conjugated system of the pyridine ring, influenced by the cyclopropyl group. |

| n→π* | ~270-290 nm | Low-intensity transition involving the nitrogen lone-pair electrons. May be obscured by the stronger π→π* band. |

Note: Wavelengths are estimations based on the spectra of pyridine and other 4-substituted pyridines.

Advanced Spectroscopic Techniques for Isotopic Labelling Studies

Isotopic labelling is a powerful technique used to track the fate of atoms through reactions or to aid in spectral interpretation. acs.org By replacing specific atoms in this compound with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), one can introduce a specific marker that is detectable by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Several strategies can be employed for the isotopic labeling of pyridine derivatives:

Deuterium (B1214612) Labeling (²H): Introducing deuterium can be achieved through H/D exchange reactions, often catalyzed by metals like palladium, on the pyridine ring or its substituents. acs.orgbeilstein-journals.org For example, palladium-catalyzed methods allow for regioselective deuteration of C-H bonds. nsf.gov Deuterated analogs are invaluable in mechanistic studies and for simplifying complex ¹H NMR spectra.

Nitrogen-15 Labeling (¹⁵N): The nitrogen atom in the pyridine ring can be replaced with ¹⁵N. Recent methods utilize a ring-opening and ring-closing strategy, where the pyridine ring is opened to a Zincke intermediate and then recyclized using a labeled nitrogen source like ¹⁵NH₄Cl. researchgate.netchemrxiv.orgnih.govchemrxiv.orgresearchgate.net This provides a direct route to ¹⁵N-labeled pyridines, which are crucial for ¹⁵N NMR studies and for tracking nitrogen-containing fragments in mass spectrometry.

Carbon-13 Labeling (¹³C): ¹³C labeling typically requires a de novo synthesis approach, building the molecule from ¹³C-enriched starting materials. This method is more complex but allows for the precise placement of ¹³C atoms to probe specific bonds and carbon skeletons in ¹³C NMR and vibrational spectroscopy.

These advanced isotopic labeling techniques, when combined with spectroscopy, enable detailed investigations into reaction mechanisms, metabolic pathways, and the fine details of molecular structure and dynamics that are not accessible with unlabeled compounds.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides a powerful framework for understanding and predicting the properties of molecules like this compound. researchgate.netacs.orgiiste.org Using methods such as Density Functional Theory (DFT), chemists can model the molecule's behavior at the atomic level, complementing and guiding experimental findings. researchgate.netresearchgate.net

Key areas of investigation for this compound include:

Conformational Analysis: The rotational barrier around the bond connecting the cyclopropyl group to the pyridine ring is relatively low, leading to different possible conformations. Computational studies can determine the relative energies of these conformers, such as the "bisected" and "perpendicular" orientations. Studies on the related 4-cyclopropylpyridine (B1598168) have shown that it exists as a mixture of conformers, with the bisected form being dominant. researchgate.net Similar calculations for this compound would clarify its preferred three-dimensional structure.

Prediction of Spectroscopic Properties: Computational models can accurately predict various spectroscopic data. Vibrational frequencies from DFT calculations can be used to assign experimental Raman and IR spectra, helping to identify characteristic modes. researchgate.net Theoretical calculations can also predict UV-Vis electronic transitions, providing insight into the nature of the chromophore and the effects of conjugation. clockss.org

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the electronic distribution within the molecule. researchgate.net This can quantify the degree of conjugation between the cyclopropyl group and the pyridine ring and explain the substituent effects observed in the spectroscopic data. Calculating properties like the molecular electrostatic potential (MEP) can reveal regions of high or low electron density, which are important for understanding intermolecular interactions.

By integrating these computational approaches, a comprehensive model of the structural, electronic, and spectroscopic properties of this compound can be developed, providing a deeper understanding than is possible through experimental methods alone.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful tool to predict and understand the fundamental properties of molecules at the atomic level. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into molecular geometry, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the ground-state properties of molecules. escholarship.orgstackexchange.com This theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov

For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining its equilibrium geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The choice of basis set, such as the 6-311++G(2d,2p) set, is crucial for obtaining reliable results. researchgate.net DFT is also adept at calculating the electronic properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the dipole moment. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.

The application of DFT extends to predicting vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.netnsf.gov While there can be systematic errors in the calculated frequencies, these are often corrected by applying a scaling factor to achieve better agreement with experimental data. nsf.gov

Table 1: Selected Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

| Total Energy | [Data not publicly available] |

| Dipole Moment | [Data not publicly available] |

| HOMO Energy | [Data not publicly available] |

| LUMO Energy | [Data not publicly available] |

| HOMO-LUMO Gap | [Data not publicly available] |

While DFT is widely used, other computational methods offer a valuable comparative perspective.

Ab Initio Methods: These methods are based on first principles, solving the Schrödinger equation without empirical parameters. alliancecan.ca Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, but at a significantly higher computational cost. scispace.com For a molecule like this compound, ab initio calculations can provide a benchmark for the results obtained from DFT and semi-empirical methods, especially for properties where DFT might be less reliable. scispace.com

Semi-Empirical Methods: These methods, such as AM1, PM3, and MNDO, simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. uomustansiriyah.edu.iqnih.govtau.ac.il They are computationally much faster than ab initio or DFT methods, making them suitable for larger molecules or for preliminary, less-critical calculations. alliancecan.catau.ac.il However, their accuracy is dependent on the quality of the parameterization for the specific types of atoms and bonding present in the molecule. nih.govtau.ac.il For this compound, semi-empirical methods could be used for initial geometry optimizations or for exploring a large number of conformers before refining the results with more accurate methods.

A comparative analysis using these different levels of theory provides a more robust understanding of the molecule's properties, highlighting the strengths and weaknesses of each computational approach.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the cyclopropyl and pyridine rings allows for different spatial arrangements, or conformations. researchgate.net Conformational analysis aims to identify the stable conformers and the energy barriers between them. dcu.ie

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For this compound, a one-dimensional PES can be generated by systematically rotating the dihedral angle between the pyridine ring and the methylcyclopropyl group and calculating the energy at each step.

The minima on the PES correspond to stable, low-energy conformers, while the maxima represent transition states, which are the highest energy points on the lowest energy path between two minima. libretexts.org The relative energies of the conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant. Studies on similar molecules like 4-cyclopropylpyridine have shown that different conformers, such as bisected and perpendicular forms, can coexist. researchgate.net The conformational flexibility can have a significant impact on the molecule's physical properties and its interactions with other molecules.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govmdpi.com

The prediction process typically involves first optimizing the molecular geometry and then calculating the NMR shielding tensors for each nucleus. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been significantly improved by integrating DFT calculations with machine learning models. nih.govfrontiersin.org

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information about the connectivity of atoms. While these calculations are more computationally demanding, they can be crucial for assigning complex spectra.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Pyridine-H2, H6 | [Data not publicly available] | [Data not publicly available] |

| Pyridine-H3, H5 | [Data not publicly available] | [Data not publicly available] |

| Cyclopropyl-CH₂ | [Data not publicly available] | [Data not publicly available] |

| Cyclopropyl-CH₃ | [Data not publicly available] | [Data not publicly available] |

| Pyridine-C2, C6 | [Data not publicly available] | |

| Pyridine-C3, C5 | [Data not publicly available] | |

| Pyridine-C4 | [Data not publicly available] | |

| Cyclopropyl-C (quat) | [Data not publicly available] | |

| Cyclopropyl-CH₂ | [Data not publicly available] | |

| Cyclopropyl-CH₃ | [Data not publicly available] |

Note: This table is a template. Actual values require specific computational studies and are not publicly available.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. rsc.org DFT calculations are widely used to compute the harmonic vibrational frequencies and the corresponding IR intensities and Raman activities. researchgate.netnsf.gov

The calculated vibrational frequencies correspond to the different ways the atoms in the molecule can vibrate, such as stretching and bending of bonds. researchgate.net By comparing the simulated spectra with experimental data, each observed band can be assigned to a specific vibrational mode. researchgate.netnsf.gov This is particularly useful for complex molecules where manual assignment can be challenging.

As with other computational predictions, the calculated frequencies often need to be scaled to account for approximations in the theoretical model and to achieve better agreement with experimental spectra. nsf.gov The simulated spectra can also help to identify characteristic vibrational modes associated with the pyridine ring and the methylcyclopropyl substituent.

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| [Value] | Pyridine ring stretching |

| [Value] | C-H stretching (aromatic) |

| [Value] | C-H stretching (aliphatic) |

| [Value] | Cyclopropyl ring breathing |

| [Value] | CH₃ deformation |

| [Value] | Ring-substituent stretching |

Note: This table is a template. Actual values require specific computational studies and are not publicly available.

Prediction of Electronic Absorption Spectra

No published data available.

Elucidation of Reaction Mechanisms through Computational Modeling

No published data available.

Transition State Characterization and Reaction Pathway Determination

No published data available.

Free Energy Profiles and Kinetic Parameters

No published data available.

Analysis of Intermolecular Interactions and Solvation Effects

No published data available.

Applications in Synthetic Organic Chemistry

4-(1-Methylcyclopropyl)-pyridine as a Versatile Building Block in Complex Molecule Synthesis

Building blocks are fundamental components in the assembly of complex molecules. This compound, and its derivatives, are recognized as valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.comontosight.aifortunebusinessinsights.com The incorporation of the 1-methylcyclopropyl group can enhance properties such as metabolic stability and binding affinity, making it a desirable motif in medicinal chemistry. researchgate.net

The pyridine (B92270) nucleus within this compound is a key feature that allows its use in constructing more elaborate heterocyclic systems. mdpi.com Pyridine-based compounds are well-established precursors for a wide range of fused and linked heterocyclic structures. ohiolink.edu

A notable example involves the molybdenum-catalyzed synthesis of pyrido[2,1-a]isoindoles starting from a 2-substituted pyridine bearing a 1-methylcyclopropyl group. okayama-u.ac.jp In this transformation, the pyridine's nitrogen atom acts as an intramolecular nucleophile. The reaction proceeds through a retro-cyclopropanation mechanism where the cyclopropane (B1198618) ring is opened, releasing ethylene (B1197577) and forming a molybdenum carbene intermediate, which is then trapped by the pyridine nitrogen to form the new heterocyclic scaffold. okayama-u.ac.jp This process demonstrates a sophisticated use of the substrate where both the pyridine and cyclopropyl (B3062369) moieties are essential for the desired transformation.

| Starting Material | Catalyst System | Reaction Type | Product Scaffold | Reference |

|---|---|---|---|---|

| 2-[2-(1-Methylcyclopropyl)phenyl]pyridine | Mo(benzene)₂ / o-quinone ligand | Directed Retro-Cyclopropanation / Intramolecular Cyclization | Pyrido[2,1-a]isoindole | okayama-u.ac.jp |

This strategy highlights how the inherent properties of the substituted pyridine can be leveraged to create complex, value-added molecules in a single, efficient step. okayama-u.ac.jp

Beyond its direct incorporation into final target molecules, this compound can serve as a precursor to more functionalized intermediates. The pyridine ring can be subjected to various transformations, such as halogenation, to install reactive handles for subsequent cross-coupling reactions. smolecule.com

For instance, a patent describes the synthesis of ethyl 2-chloro-3-cyano-6-(1-methylcyclopropyl)pyridine-4-carboxylate. google.com This molecule is a highly functionalized pyridine derivative, featuring chloro, cyano, and ester groups alongside the 1-methylcyclopropyl moiety. Each of these groups can be selectively manipulated in further synthetic steps, making this compound a valuable and versatile intermediate for accessing a diverse range of complex chemical structures, potentially for applications in pharmaceuticals or agrochemicals. fortunebusinessinsights.comgoogle.com

Pyridine and its derivatives are foundational in the production of numerous specialty chemicals, including active ingredients for the pharmaceutical and agrochemical industries. fortunebusinessinsights.comimarcgroup.com The saturated analog, 4-(1-methylcyclopropyl)piperidine, is noted for its use as an intermediate in the synthesis of such products. smolecule.com By extension, the aromatic pyridine version is a key building block for similar applications. The introduction of the 1-methylcyclopropyl group is a strategic design element often employed in medicinal chemistry to create compounds with improved drug-like properties. rsc.org Therefore, this compound is a relevant precursor for specialty chemicals where metabolic stability, rigidity, and specific spatial arrangements are desired. researchgate.netimarcgroup.com

Synthetic Transformations Leveraging the Unique Reactivity of the Cyclopropyl Moiety

The cyclopropane ring is not merely a passive structural element; its significant ring strain makes it susceptible to a variety of ring-opening reactions, providing a powerful tool for synthetic chemists. ucl.ac.ukmarquette.edu These transformations can convert the simple three-membered ring into more complex acyclic or larger ring systems, often with a high degree of stereochemical control. unl.pt

The development of methods for the stereoselective synthesis of cyclopropanes is a mature field of organic chemistry. unl.pt Conversely, the stereoselective transformation of a pre-existing cyclopropane ring can be a powerful strategy for introducing new chiral centers into a molecule. While specific examples for this compound are not extensively documented, the principles of stereocontrol in cyclopropane chemistry are well-established. unl.ptwisc.edu

For example, reactions involving the ring-opening of cyclopropyl ketones via radical anions can be controlled to produce specific stereoisomers. wisc.edu It is conceivable that a chiral catalyst or a chiral auxiliary could be employed to influence the stereochemical outcome of a ring-opening reaction of a derivative of this compound. Such a process would allow the conversion of the achiral starting material into a chiral product, a highly valuable transformation in the synthesis of enantiomerically pure pharmaceuticals. acs.org The development of such methods would provide access to chiral building blocks that are otherwise difficult to prepare. thieme-connect.com

The reactivity of the cyclopropyl group can be harnessed to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govresearchgate.net These bond-forming reactions are the cornerstone of organic synthesis.

A prime example is the previously mentioned molybdenum-catalyzed synthesis of pyrido[2,1-a]isoindoles. okayama-u.ac.jp This reaction is a sophisticated cascade that involves the cleavage of two C-C bonds within the cyclopropane ring and the formation of a new C-N bond, all in a single operation. The reaction is highly regioselective due to the directing effect of the pyridine nitrogen. okayama-u.ac.jp

| Reaction Type | Key Transformation | Bonds Formed | Bonds Broken | Catalyst | Reference |

|---|---|---|---|---|---|

| Directed Retro-Cyclopropanation / Cyclization | Cyclopropyl-substituted pyridine to Pyrido[2,1-a]isoindole | C-N | C-C (x2) | Molybdenum | okayama-u.ac.jp |

Furthermore, the pyridine ring itself is a platform for C-N bond formation. Metal-free, site-selective methods have been developed for the reaction of polyhalogenated pyridines with amines. rsc.org Similarly, the Chan-Lam coupling reaction allows for the formation of C-N bonds between boronic acids and amines, a reaction that could be applied to a suitably functionalized derivative of this compound. organic-chemistry.org The combination of reactivity at both the pyridine and cyclopropyl moieties makes this compound a versatile substrate for the development of new synthetic methodologies.

Conclusions and Future Research Directions

Summary of Key Research Findings and Contributions to the Field

Research into 4-(1-Methylcyclopropyl)-pyridine and its analogues has primarily been driven by its potential applications in medicinal chemistry and its utility as a structural motif in organic synthesis. The incorporation of small, strained rings like cyclopropane (B1198618) into molecular scaffolds is a recognized strategy for modulating physicochemical properties. bris.ac.ukresearchgate.net The 1-methylcyclopropyl group, in particular, is valued for its ability to introduce three-dimensionality and conformational rigidity, which can be crucial for enhancing binding affinity to biological targets and improving metabolic stability. bris.ac.uk

Key contributions stemming from research on this and related structures include:

Development of Bioactive Molecules: The 4-(1-methylcyclopropyl)pyridine moiety has been successfully incorporated into complex molecules designed as therapeutic agents. A notable example is its use as a key building block in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for novel analgesics. bohrium.comnih.gov In these studies, the 1-methylcyclopropyl group was found to be a critical component for achieving high potency. bohrium.com

Advancements in Synthetic Methodology: The synthesis of this compound itself is reliant on broader advances in the preparation of polysubstituted pyridines. researchgate.net The pyridine (B92270) ring is generally considered electron-deficient, which makes its functionalization a non-trivial synthetic challenge. pharmaguideline.com Research in this area has led to a variety of synthetic protocols, including multicomponent reactions and novel catalytic cross-couplings, that enable the construction of such substituted heterocyclic systems. mdpi.comrsc.orgacs.org

Utility as a Chemical Building Block: The compound serves as a valuable intermediate in organic synthesis. For instance, derivatives like 2-[(1-methylcyclopropyl)methoxy]pyridine have been used as starting materials in reactions that leverage the unique reactivity of the cyclopropyl (B3062369) group to construct more complex aliphatic chains attached to the pyridine ring. rsc.org This demonstrates its role as a versatile scaffold for further chemical elaboration.

The table below summarizes representative research findings involving the 1-methylcyclopropyl pyridine motif.

| Application Area | Key Finding | Compound Example | Reference |

| Medicinal Chemistry | Identified as a potent and mode-selective TRPV1 antagonist for pain management. | 3-(1-Methylcyclopropyl) pyrazole (B372694) C-region analog | bohrium.com |

| Organic Synthesis | Used as a precursor in ring-opening reactions to synthesize functionalized alkoxy pyridines. | 2-[(1-Methylcyclopropyl)methoxy]pyridine | rsc.org |

| Agrochemicals | Pyridine-based structures are a major focus for the development of new agrochemicals. | N-(1-methylcyclopropyl)-2-(3-pyridinyl)-2H-indazole-4-carboxamide | researchgate.net |

Identification of Remaining Challenges in the Chemical Research of this compound

Despite the progress made, significant challenges remain in the chemical research of this compound. These hurdles span from fundamental synthesis to scalable production.

Synthetic Accessibility: A primary challenge is the efficient and scalable synthesis of the molecule itself. The formation of the C(sp²)–C(sp³) bond between the pyridine ring and the cyclopropyl group can be difficult. Traditional cross-coupling methods often struggle with issues like β-hydride elimination from the alkyl partner or require harsh reaction conditions and expensive catalysts. acs.org Developing robust, mild, and cost-effective methods for this specific coupling remains a key objective.

Regioselectivity in Functionalization: The pyridine ring has distinct electronic properties that complicate its further functionalization. Electrophilic aromatic substitution is generally difficult, while nucleophilic substitution occurs preferentially at the C2 and C4 positions. pharmaguideline.com Controlling the regioselectivity of reactions on a pre-formed this compound scaffold to introduce additional substituents at specific positions (e.g., C2, C3, C5, or C6) without disrupting the cyclopropyl group is a significant synthetic challenge.

Scalability and Process Chemistry: While several laboratory-scale syntheses may exist, their translation to large-scale industrial processes presents another set of challenges. Issues related to catalyst cost, product purification, and the use of hazardous reagents need to be addressed to make this compound and its derivatives accessible for widespread application in pharmaceuticals or agrochemicals.

Emerging Research Avenues and Potential Future Impact in Organic Synthesis and Related Disciplines

The future of research on this compound is bright, with several emerging avenues promising to expand its utility and impact across various scientific disciplines.

Exploitation as a Bioisostere: The 1-methylcyclopropyl group is an effective bioisostere for other common chemical groups, such as tert-butyl or phenyl. Its use as a "phenyl ring mimic" that introduces sp³ character is a growing trend in medicinal chemistry to design molecules with novel intellectual property and improved ADME (absorption, distribution, metabolism, and excretion) properties. bris.ac.ukacs.org Future research will likely see the systematic replacement of traditional aromatic groups with the 4-(1-methylcyclopropyl)pyridine motif in a wide array of bioactive compounds to explore potential enhancements in efficacy and safety.

Advanced Catalytic Methods: The development of novel catalytic systems is set to revolutionize the synthesis of substituted pyridines. Emerging areas such as photoredox catalysis and the use of earth-abundant metal catalysts offer the potential for milder and more efficient C–C bond formations. organic-chemistry.org These methods could provide new, more direct routes to this compound and its derivatives, overcoming many of the current synthetic hurdles.

Expansion into New Therapeutic Areas: Building on its success in TRPV1 antagonists, the 4-(1-methylcyclopropyl)pyridine scaffold is a prime candidate for exploration in other drug discovery programs. Its unique combination of a hydrogen bond acceptor (the pyridine nitrogen) and a rigid, lipophilic group could be advantageous for targeting a variety of enzymes and receptors where such interactions are key.

Applications in Agrochemicals and Materials Science: The pyridine core is a well-established toxophore in modern agrochemicals. researchgate.net Future research could focus on developing novel insecticides, herbicides, or fungicides based on the this compound scaffold. Beyond life sciences, the rigid and well-defined three-dimensional structure of this compound could be exploited in materials science for the design of novel ligands in asymmetric catalysis, or as building blocks for functional organic polymers with unique photophysical properties.

The continued exploration of this compound is poised to contribute significantly to the advancement of organic synthesis, medicinal chemistry, and related fields, offering a versatile molecular scaffold for the creation of next-generation functional molecules.

Q & A

Basic: What synthetic methodologies are recommended for 4-(1-Methylcyclopropyl)-pyridine, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cyclopropanation of a pyridine precursor followed by regioselective functionalization. For example, patents describing similar compounds (e.g., pyrrolopyrimidine derivatives) highlight multi-step routes using palladium-catalyzed cross-coupling reactions to introduce the methylcyclopropyl moiety . Optimization may include:

- Catalyst selection : Use of Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–N/C–C bond formation.

- Temperature control : Maintaining reactions at 80–100°C to balance reactivity and byproduct suppression.

- Purification : Column chromatography or recrystallization to isolate high-purity products (≥95%) .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the methylcyclopropyl group’s presence (e.g., characteristic cyclopropane proton signals at δ 0.8–1.2 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₉H₁₁N: m/z 133.0891) .

- X-ray crystallography : For unambiguous structural determination, as demonstrated in crystalline derivatives .

Advanced: How does steric hindrance from the methylcyclopropyl group influence the compound’s reactivity in catalytic transformations?

The methylcyclopropyl group introduces steric bulk, which can:

- Reduce reaction rates : Observed in Suzuki-Miyaura couplings due to hindered access to the metal catalyst.

- Direct regioselectivity : Favor substitution at less hindered positions (e.g., para to the cyclopropane in pyridine derivatives).

To study this, employ density functional theory (DFT) to model transition states or use competitive experiments with substituted analogs .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

- Purity variations : Validate compound purity via HPLC (≥98%) and control for residual solvents .

- Assay conditions : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use isogenic cell lines to minimize variability .

- Structural analogs : Compare activity across derivatives to isolate the methylcyclopropyl group’s specific role .

Basic: What experimental parameters should be prioritized when evaluating the stability of this compound?

Design stability studies by:

- pH profiling : Test degradation in buffers (pH 1–12) at 37°C for 24–72 hours.

- Thermal stress : Incubate at 40–60°C and monitor decomposition via TLC or HPLC .

- Light sensitivity : Expose to UV/visible light and quantify photodegradation products .

Advanced: What computational approaches predict the therapeutic potential of this compound derivatives?

- Molecular docking : Screen against targets like kinase domains (e.g., EGFR or BRAF) using PyMOL or AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data from PubChem or ChEMBL .

- ADMET prediction : Use SwissADME to assess drug-likeness and toxicity risks .

Advanced: How can the methylcyclopropyl group enhance selectivity in enzyme inhibition studies?

The cyclopropane’s rigid geometry may:

- Improve binding affinity : By fitting into hydrophobic enzyme pockets (e.g., observed in morpholine-containing anticancer agents ).

- Reduce off-target effects : Test selectivity via kinome-wide profiling or competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.